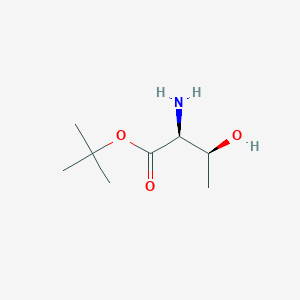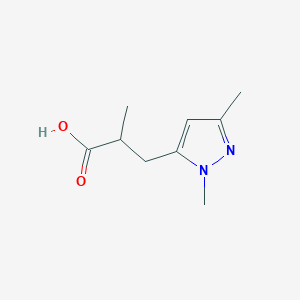aminehydrochloride](/img/structure/B13567618.png)
[1-(1-Benzothiophen-4-yl)propan-2-yl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride: is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.
Introduction of the Propan-2-yl Group: This step often involves alkylation reactions where the benzothiophene core is reacted with a suitable alkylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the amine group or other reducible functional groups in the molecule.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.
Applications De Recherche Scientifique
Chemistry: 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: In biological research, this compound may be used to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride share structural similarities with 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride.
Benzothiophene Analogs: Other benzothiophene derivatives, such as those used in pharmaceuticals and materials science, can be compared based on their functional groups and biological activities.
Uniqueness: 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16ClNS |
|---|---|
Poids moléculaire |
241.78 g/mol |
Nom IUPAC |
1-(1-benzothiophen-4-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
Clé InChI |
OUBDSJILMFPDJM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C2C=CSC2=CC=C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



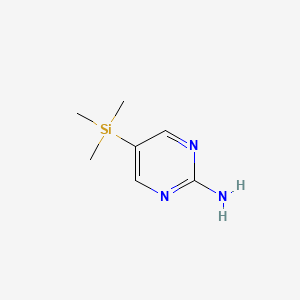
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
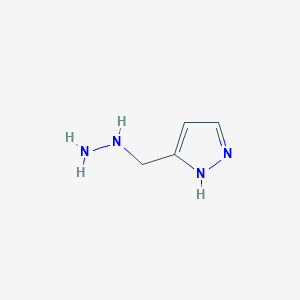

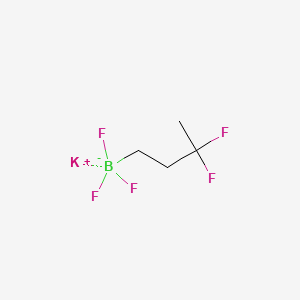
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
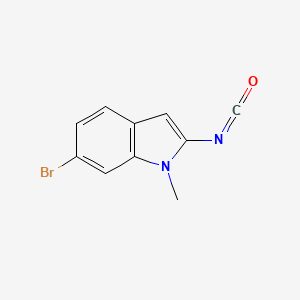
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)


